5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Overview
Description
5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, also known as 4-ethoxyphenylpyrazolamine (EPP) is a heterocyclic amine that has been studied for its potential applications in various scientific fields. It is a versatile compound with a number of interesting properties, including its ability to act as an agonist of the muscarinic acetylcholine receptor, its ability to act as a competitive inhibitor of the enzyme acetylcholinesterase, and its potential use as an antioxidant.
Scientific Research Applications
Organic Synthesis
The compound can be used in organic synthesis, particularly in the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in acetic acid medium . This reaction results in a new compound, 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one .
Molecular Docking
The compound can be used in molecular docking studies. For instance, it can be docked against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . This can help in understanding the interactions of the compound with the enzyme, which can be useful in drug discovery and development.
Drug Development
Compounds containing a similar structure to 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine have been reported to display pronounced anti-diabetic, anti-tubercular, antidepressant, anticonvulsant, antimicrobial, anti-inflammatory, anticancer, and antiamoebic properties . Therefore, this compound could potentially be used in the development of new drugs for these conditions.
Synthesis of Triazol-3-one Derivatives
The compound can be used in the synthesis of triazol-3-one derivatives . These derivatives have been extensively studied due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .
Pharmaceutical Intermediate
The compound can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of other pharmaceutical compounds.
Enzyme Inhibition
Compounds similar to 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine have shown enzyme inhibition capacity . Therefore, this compound could potentially be used in the development of enzyme inhibitors, which can be used in the treatment of various diseases.
properties
IUPAC Name |
5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKUJMHTNSQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374482 | |
Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
CAS RN |
129117-13-1 | |
Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129117-13-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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